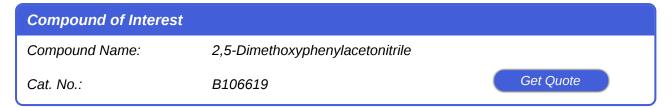


"2,5-Dimethoxyphenylacetonitrile" chemical properties and structure

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An In-depth Technical Guide to 2,5-Dimethoxyphenylacetonitrile

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for **2,5-Dimethoxyphenylacetonitrile**, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

2,5-Dimethoxyphenylacetonitrile is an organic compound that serves as a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure consists of a phenyl group substituted with two methoxy groups and an acetonitrile group.[1] This compound is sparingly soluble in water.[1]

Physicochemical Data

The key physicochemical properties of **2,5-Dimethoxyphenylacetonitrile** are summarized in the table below.



Property	Value	Source
IUPAC Name	2-(2,5- dimethoxyphenyl)acetonitrile	[2]
CAS Number	18086-24-3	[1][2][3][4]
Molecular Formula	C10H11NO2	[1][2][3][4]
Molecular Weight	177.20 g/mol	[1][2][3][4]
Appearance	Solid	[1]
Solubility	Sparingly soluble in water	[1]
Storage	Sealed in a dry place at room temperature	[1][3]
InChI	InChI=1S/C10H11NO2/c1-12- 9-3-4-10(13-2)8(7-9)5-6-11/h3- 4,7H,5H2,1-2H3	[2]
InChIKey	DBKDGRJAFWDOOJ- UHFFFAOYSA-N	[2]
Canonical SMILES	COC1=CC=C(OC)C(CC#N)=C	[1]
PubChem CID	2758432	[2]

Chemical Structure

The two-dimensional chemical structure of **2,5-Dimethoxyphenylacetonitrile** is depicted below.

Caption: 2D structure of **2,5-Dimethoxyphenylacetonitrile**.

Experimental Protocols

While specific experimental protocols for **2,5-Dimethoxyphenylacetonitrile** are not extensively detailed in publicly available literature, methodologies for closely related compounds can be adapted.



Synthesis

The synthesis of phenylacetonitrile derivatives often involves the reaction of a corresponding benzyl halide with a cyanide salt. A general protocol for a related compound, 3,4-dimethoxyphenylacetonitrile, involves a three-step process of decarboxylation, aldoxime formation, and dehydration.[5]

Generalized Synthetic Workflow:

A plausible synthetic route for **2,5-Dimethoxyphenylacetonitrile** could involve the following conceptual steps:

- Starting Material: 2,5-dimethoxybenzyl bromide or a similar activated benzyl derivative.
- Cyanation: Reaction with a cyanide source, such as sodium or potassium cyanide, in a suitable solvent system. Phase-transfer catalysts may be employed to facilitate the reaction.
- Work-up and Purification: The reaction mixture would be subjected to an aqueous work-up to remove inorganic salts. The crude product would then be extracted with an organic solvent.
- Purification: Final purification would likely be achieved through techniques such as recrystallization or column chromatography to yield pure 2,5-Dimethoxyphenylacetonitrile.

Analytical Methods

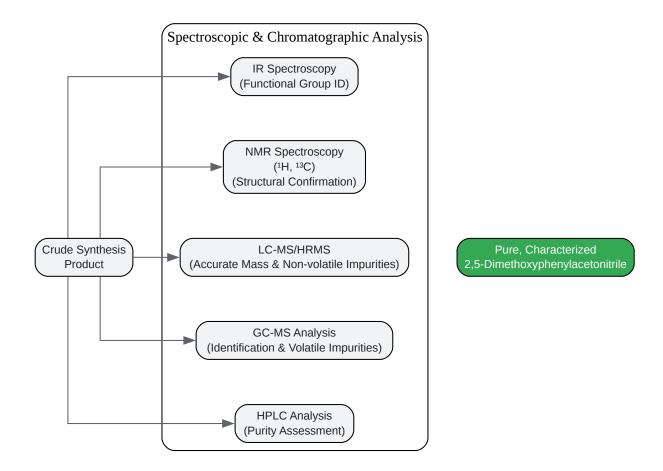
The characterization and quantification of **2,5-Dimethoxyphenylacetonitrile** and related compounds typically employ standard analytical techniques.

- Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable for separating the compound from impurities and reaction byproducts.[6]
- Mass Spectrometry (MS): GC-MS or LC-MS can be used for identification and structural elucidation based on the mass-to-charge ratio and fragmentation patterns.[2][6][7] Highresolution mass spectrometry (HRMS) can provide accurate mass data to confirm the elemental composition.[8]



- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are
 essential for confirming the chemical structure by providing detailed information about the
 hydrogen and carbon framework of the molecule.[9][10]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitrile (C≡N) and ether (C-O) bonds.
 [9][10]

The following diagram illustrates a general workflow for the analysis of a synthesized batch of **2,5-Dimethoxyphenylacetonitrile**.



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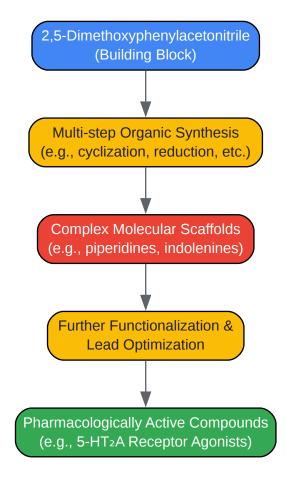


Caption: General analytical workflow for **2,5-Dimethoxyphenylacetonitrile**.

Role in Drug Development

2,5-Dimethoxyphenylacetonitrile is primarily utilized as an intermediate in organic synthesis. [1] Its chemical structure is a precursor for more complex molecules with potential biological activity. For instance, compounds with a 2,5-dimethoxyphenyl moiety are known to interact with serotonin receptors, such as the 5-HT₂A receptor.[8][11]

The logical relationship of **2,5-Dimethoxyphenylacetonitrile** as a building block in the synthesis of pharmacologically active compounds is illustrated below.



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Caption: Role as a precursor in pharmaceutical synthesis.



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